molecular formula C11H8Cl2FNO2S B8732265 3-Dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone CAS No. 592543-25-4

3-Dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone

Cat. No. B8732265
M. Wt: 308.2 g/mol
InChI Key: VDLYEHVRXFKBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone is a useful research compound. Its molecular formula is C11H8Cl2FNO2S and its molecular weight is 308.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

592543-25-4

Product Name

3-Dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone

Molecular Formula

C11H8Cl2FNO2S

Molecular Weight

308.2 g/mol

IUPAC Name

3-(dichloromethylsulfinyl)-7-fluoro-1-methylquinolin-4-one

InChI

InChI=1S/C11H8Cl2FNO2S/c1-15-5-9(18(17)11(12)13)10(16)7-3-2-6(14)4-8(7)15/h2-5,11H,1H3

InChI Key

VDLYEHVRXFKBER-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)C(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

665 mg (2.276 mmol) of the 3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone (Compound 2, FIG. 21), as prepared in Step A, was dissolved in 20 ml of DCM at 0° C. to form a solution. To this solution was added 505.7 mg (2.345 mmol) of 80% MCPBA to form a mixture. This stirred mixture was then allowed to warm to room temperature and was stirred for 1 hour. An additional 25 mg of MCPBA was added and the mixture and stirred for 1 hour. The mixture was washed with 5% aqueous Na2CO3. The aqueous layer was extracted with DCM, and the combined DCM extracts were dried over anhydrous Na2SO4 and concentrated. The residue was chromatographed on silica gel with hexane-ethyl acetate (gradient 4:1,2:1,1:1) to give 352 mg (50%) of the product (Compound 3, FIG. 21) as a white solid, that was approximately 98% pure according to 1H NMR, CDCl3; d=3.96 s, 3H, N—CH3; 7.09 s, 1H, CHCl2; 7.22 dd, 1H, J=10.2 & 2.4 Hz, H at C8, 7.27 ddd, 1H, J=9.0, 7.6 & 2.2 Hz, H at C6; 8.03 s, 1H, H at C2; 8.43 dd, 1H, J=8.8 & 6.1 Hz, H at C5. This white solid product was further purified by recrystallization from methanol to give 252 mg of white crystals.
Name
3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
Quantity
665 mg
Type
reactant
Reaction Step One
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
505.7 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
50%

Synthesis routes and methods II

Procedure details

The crude product (2) was used in the second stage. To a stirred solution of 673 mg (2.873 mmol) of compound (2) in 80 ml DCM, ˜80%, m-chloroperbenzoic acid (MCPBA) (620 mg, 2.873 mmol) was added in a few portions over a period of 1 minute at 0° C. The stirred mixture was allowed to warm to room temperature, was stirred for one hour and then an additional 18 mg of MCPBA was added to complete the transformation. After 30 minutes stirring at room temperature the reaction solution was washed with 15 ml of 5% aqueous sodium carbonate. The aqueous layer was extracted two times with 60 ml of DCM each and the combined DCM solutions were dried over sodium sulfate and concentrated. The residue 660 mg was chromatographed on silica gel with hexane-ethyl acetate (gradient 1:1, 2:3, 1:2) to give 358 mg (50% yield) of racemic 7-fluoro-3-fluoromethylsulfinyl-1-methyl-4-quinolone (3) (monofluoroflosequinan) as a white solid. 1H NMR, CDCl3; δ=3.93 s, 3H, N—CH3; 5.75, 5.73, 5.59, 5.56, 5.46, 5.43, 5.30, 5.27 (8 lines, AB part of ABX), 2H, CH2; 7.18-7.30 m, 2H, H at C8 & C6; 7.98 s, 1H, H at C2; 8.44 dd, 1H, J=9.0 & 6.3 Hz, H at C5.
Name
crude product ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound ( 2 )
Quantity
673 mg
Type
reactant
Reaction Step Two
Quantity
620 mg
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
18 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

In another embodiment, the present invention contemplates a method for the synthesis so of 3-dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone (dichloroflosequinan) comprising: a) providing, i) 3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone, ii) dichloromethane (DCM), and iii) m-chloroperbenzoic acid (MCPBA); and b) reacting, i) 3-chloromethylthio-7-fluoro-1-methyl-4-quinolone, ii) dichloromethane (DCM), and iii) m-chloroperbenzoic acid (“MCPBA”) under conditions such that 3-dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone is produced.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
iii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.